Lipophilicity (LogP) Comparison: [2-(3-Methoxypropoxy)ethyl](methyl)amine vs. [2-(2-Methoxyethoxy)ethyl](methyl)amine
The target compound, [2-(3-methoxypropoxy)ethyl](methyl)amine, exhibits a calculated LogP of 0.147 [1]. In contrast, the closest in-class analog, [2-(2-methoxyethoxy)ethyl](methyl)amine (CAS 124192-94-5), has a reported calculated LogP of -0.1312 . The difference of +0.278 LogP units indicates the target compound is significantly more lipophilic than its shorter-chain analog, a factor that can influence its distribution in biphasic reactions and its membrane permeability in cellular assays.
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 0.147 |
| Comparator Or Baseline | [2-(2-Methoxyethoxy)ethyl](methyl)amine: -0.1312 |
| Quantified Difference | ΔLogP = +0.278 |
| Conditions | In silico calculation; standard conditions. |
Why This Matters
A higher LogP can lead to greater retention in reverse-phase chromatography and increased membrane permeability, making the target compound a preferred choice for applications requiring enhanced organic phase solubility.
- [1] Chembase. (2024). Substance Page for [2-(3-methoxypropoxy)ethyl](methyl)amine (EN300-125753). Chembase.cn. View Source
